(1-Cyanocyclobutyl)methyl methanesulfonate (1-Cyanocyclobutyl)methyl methanesulfonate
Brand Name: Vulcanchem
CAS No.: 1909313-54-7
VCID: VC6503582
InChI: InChI=1S/C7H11NO3S/c1-12(9,10)11-6-7(5-8)3-2-4-7/h2-4,6H2,1H3
SMILES: CS(=O)(=O)OCC1(CCC1)C#N
Molecular Formula: C7H11NO3S
Molecular Weight: 189.23

(1-Cyanocyclobutyl)methyl methanesulfonate

CAS No.: 1909313-54-7

Cat. No.: VC6503582

Molecular Formula: C7H11NO3S

Molecular Weight: 189.23

* For research use only. Not for human or veterinary use.

(1-Cyanocyclobutyl)methyl methanesulfonate - 1909313-54-7

Specification

CAS No. 1909313-54-7
Molecular Formula C7H11NO3S
Molecular Weight 189.23
IUPAC Name (1-cyanocyclobutyl)methyl methanesulfonate
Standard InChI InChI=1S/C7H11NO3S/c1-12(9,10)11-6-7(5-8)3-2-4-7/h2-4,6H2,1H3
Standard InChI Key VJKGIRCOUCEJMQ-UHFFFAOYSA-N
SMILES CS(=O)(=O)OCC1(CCC1)C#N

Introduction

(1-Cyanocyclobutyl)methyl methanesulfonate is a synthetic organic compound used in various chemical reactions, particularly in the synthesis of complex molecules. It is characterized by its molecular formula, C7_7H11_{11}NO3_3S, and molecular weight of 189.23 g/mol . This compound is a methanesulfonate ester, which is a common functional group in organic chemistry, often used for protecting alcohols or as a leaving group in nucleophilic substitution reactions.

Synthesis and Preparation

The synthesis of (1-cyanocyclobutyl)methyl methanesulfonate typically involves the reaction of 1-cyanocyclobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine (Et3_3N) in a solvent like dichloromethane (CH2_2Cl2_2) . This process is similar to the general method for preparing methanesulfonates from alcohols.

Applications in Organic Synthesis

This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery and organic synthesis. The presence of the cyano group and the cyclobutyl ring provides a versatile scaffold for further chemical modifications, such as reduction of the cyano group to an amine or the use of the methanesulfonate group as a leaving group in nucleophilic substitution reactions.

Research Findings

Research on (1-cyanocyclobutyl)methyl methanesulfonate is limited, but it is part of a broader class of compounds that are explored for their potential in synthesizing novel heterocycles and other bioactive molecules. The compound's utility lies in its ability to be transformed into various functional groups, making it a valuable intermediate in organic synthesis.

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